molecular formula C12H14O B6261222 6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 51490-09-6

6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B6261222
CAS No.: 51490-09-6
M. Wt: 174.2
InChI Key:
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Description

6-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is a complex organic compound belonging to the class of polycyclic aromatic compounds. This compound is characterized by its fused ring structure, which includes a benzene ring fused to a seven-membered ring. The presence of a methyl group at the 6th position and a ketone group at the 5th position adds to its chemical complexity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the cyclization of a suitable precursor, such as a diene, under specific conditions to form the fused ring system. The reaction conditions often require the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The choice of solvents, reaction temperatures, and pressures are optimized to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂). These reactions typically occur under acidic or neutral conditions.

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of polycyclic aromatic compounds on biological systems. It can serve as a model compound to understand the interactions between aromatic molecules and biological targets.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or therapeutic agents. Its structural complexity allows for the exploration of its biological activity and potential pharmacological effects.

Industry: In the industrial sector, this compound may be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism by which 6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The exact molecular pathways involved would depend on the biological system being studied and the specific reactions taking place.

Comparison with Similar Compounds

  • 6-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine: This compound is structurally similar but contains an amine group instead of a ketone.

  • 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-ol: This compound has a hydroxyl group at the 5th position instead of a ketone.

Uniqueness: 6-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is unique due to its specific combination of a methyl group and a ketone group, which influences its reactivity and potential applications. Its fused ring structure also sets it apart from simpler aromatic compounds.

Properties

CAS No.

51490-09-6

Molecular Formula

C12H14O

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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